1-Bromoisoindoline hydrochloride
Description
Significance of Isoindoline (B1297411) Derivatives in Synthetic Chemistry
The isoindoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its structural rigidity and the ability to introduce a variety of substituents at different positions allow for the fine-tuning of physicochemical properties and biological activity. Researchers have developed numerous synthetic methodologies to access a diverse range of substituted isoindolines. rsc.orgorganic-chemistry.org These methods often aim for efficiency and stereoselectivity, enabling the construction of complex molecular architectures. organic-chemistry.org
The versatility of the isoindoline ring system is further demonstrated by its presence in natural products and its use as a key intermediate in the total synthesis of complex molecules. The development of novel isoindoline derivatives continues to be an active area of research, with studies focusing on their potential applications in treating a variety of diseases. nih.govnih.gov For instance, certain isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov
Overview of Halogenated Isoindolines in Research
The introduction of halogen atoms, such as bromine, into the isoindoline scaffold can significantly modulate a molecule's properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated isoindolines are of considerable interest in drug discovery and materials science.
The position of the halogen atom on the isoindoline ring system is crucial in determining its chemical reactivity and biological function. For example, brominated isoquinoline (B145761) derivatives, which share a similar bicyclic core, are key intermediates in the synthesis of various pharmaceutical compounds. google.com The synthesis of these halogenated heterocycles often requires specific brominating agents and carefully controlled reaction conditions to achieve the desired regioselectivity. google.com
While extensive research has been conducted on various brominated isoindoline isomers, a comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of information specifically pertaining to 1-Bromoisoindoline hydrochloride . The majority of published research focuses on isomers such as 4-bromoisoindoline (B145017) and 5-bromoisoindoline (B105162), for which synthetic routes and applications have been described. The lack of accessible data on this compound suggests that it may be a less common or less studied isomer within this compound class.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-bromo-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H8BrN.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2;1H |
InChI Key |
HOLCQHWDEMKZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)Br.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromoisoindoline Hydrochloride and Analogues
Strategies for the Construction of the Isoindoline (B1297411) Core
The isoindoline skeleton, a fused bicyclic system comprising a benzene (B151609) ring and a five-membered nitrogen-containing ring, is a prevalent motif in numerous biologically active compounds and natural products. nih.govnih.gov Consequently, a diverse array of synthetic methods for its construction has been reported, ranging from classical cyclization reactions to modern catalytic approaches.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of various unsaturated rings, including nitrogen heterocycles. nih.govwikipedia.org This method typically involves the intramolecular metathesis of a diene substrate in the presence of a metal catalyst, such as Grubbs' or Schrock's catalyst, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of isoindoline precursors, a suitably substituted diene, often an allylamine (B125299) derivative, can undergo RCM to furnish the desired five-membered ring. nih.gov The efficiency and selectivity of RCM can be influenced by the choice of catalyst, solvent, and substrate. rsc.org While RCM is a versatile method for constructing a wide range of ring sizes, from 5 to over 30 members, its application to electron-rich amine substrates can sometimes be challenging. nih.govwikipedia.org
Radical Cyclization Reactions
Radical cyclization reactions offer another effective pathway to the isoindoline core. mdpi.comnih.gov These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated moiety, such as an alkene or alkyne, to form the heterocyclic ring. nih.gov For instance, the oxidative radical cyclization of an active methine substrate containing both an allyl and a phenyl group can lead to the formation of 1H-benzo[f]isoindole derivatives. mdpi.com This transformation can be initiated by mild oxidants like iron(III) chloride. mdpi.com Another approach involves atom-transfer radical cyclization (ATRC), where a radical is generated by the homolytic cleavage of a carbon-halogen bond. nih.gov This radical can then cyclize and be trapped to yield the final product. nih.gov
Regioselective Deprotonation and Quenching Methodologies
The regioselective deprotonation of a suitable precursor followed by quenching with an electrophile represents a classical yet effective method for constructing functionalized isoindoline scaffolds. This strategy relies on the ability to selectively remove a proton from a specific position on the molecule, often directed by a functional group, to generate a carbanion or a related nucleophilic species. This intermediate can then react with an appropriate electrophile to introduce a desired substituent. While specific examples directly leading to the 1-bromoisoindoline core via this method are not extensively detailed in the provided context, the general principle is a fundamental concept in organic synthesis.
Multi-step Convergent and Linear Syntheses
Both convergent and linear synthetic strategies are widely employed for the preparation of isoindoline derivatives. mdpi.comlibretexts.org Linear synthesis involves a sequential series of reactions where each step builds upon the previous one. libretexts.org In contrast, a convergent synthesis involves the separate synthesis of different fragments of the final molecule, which are then combined at a later stage. mdpi.com
A common linear approach to isoindoline synthesis starts from phthalic anhydride, which can be converted to phthalimide (B116566). The phthalimide can then be reduced to isoindoline. mdpi.com For example, the synthesis of the drug Lenalidomide involves the reaction of methyl (2-methyl-3-nitro)benzoate with N-bromosuccinimide to introduce a bromine atom, which is then used to construct the isoindoline ring system. mdpi.com Another example is the synthesis of Chlorthalidone, which begins with 2-(4-chlorobenzoyl)benzoic acid. mdpi.com
Regioselective Bromination Techniques for Isoindoline Scaffolds
Once the isoindoline core is constructed, the next critical step is the regioselective introduction of a bromine atom at the desired position. The position of bromination on the aromatic ring of the isoindoline scaffold is influenced by the directing effects of the existing substituents and the choice of brominating agent and reaction conditions.
For the synthesis of 5-bromoisoindoline (B105162) hydrochloride, a common precursor is 4-bromophthalimide. chemsrc.com The synthesis of 4-bromoisoindolin-1-one, a related structure, has been achieved from 3-bromo-2-bromomethyl-benzoic acid methyl ester. chemicalbook.com The use of N-bromosuccinimide (NBS) is a widely employed method for the benzylic bromination of substituted toluenes, which can be precursors to isoindolines. mdpi.com The specific conditions for achieving regioselective bromination at the 1-position of an existing isoindoline ring would require careful optimization to control the reaction at the benzylic position versus the aromatic ring.
Formation of the Hydrochloride Salt
The final step in the synthesis of 1-bromoisoindoline hydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of the isoindoline with hydrochloric acid. google.com The formation of the hydrochloride salt often improves the compound's stability, crystallinity, and solubility in aqueous solutions, which can be advantageous for handling and subsequent applications. cymitquimica.com The salt can be precipitated from a suitable solvent, such as ethyl acetate (B1210297) or ethanol, and then isolated by filtration and drying. google.com For instance, isoindoline hydrochloride can be prepared by dissolving isoindoline in ethyl acetate and adding a solution of hydrochloric acid in the same solvent, leading to the precipitation of the salt with high purity. google.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
The synthesis of isoindoline scaffolds and their analogues is a significant area of research in organic chemistry, driven by their presence in various biologically active molecules and functional materials. Academic research has focused on developing efficient synthetic methodologies, with a particular emphasis on the optimization of reaction conditions to maximize yields and minimize byproducts. This section delves into the detailed findings from academic studies on the optimization of synthetic routes for isoindoline analogues, providing insights into the critical parameters that influence the reaction outcomes.
Palladium-Catalyzed Synthesis of Indolines from o-Bromo-N-methylanilines
A notable example of reaction optimization is the palladium-catalyzed synthesis of indolines, which are structurally related to isoindolines, from o-bromo-N-methylanilines. Research in this area has systematically investigated the influence of ligands, solvents, and other reaction parameters to enhance the efficiency of the C(sp³)–H activation and subsequent cyclization.
One comprehensive study focused on the conversion of N-(2-bromobenzyl)-N-methyltrifluoroacetamide to the corresponding indoline (B122111) derivative. The optimization process involved screening various palladium catalysts, ligands, and solvents to identify the conditions that would provide the highest yield of the desired indoline product while suppressing the formation of side products such as the direct C(sp²)–H arylation product, the N-demethylated product, and the proto-dehalogenated product.
The initial screening identified a palladium complex with an N-heterocyclic carbene (NHC) ligand, specifically IBioxMe₄, as the most effective catalyst system. researchgate.net Further optimization focused on the solvent and other additives, leading to the identification of m-xylene (B151644) as the optimal solvent at a specific concentration and temperature. The use of 5 Å molecular sieves was also found to be beneficial. researchgate.net
The detailed optimization of the reaction conditions is summarized in the interactive data table below. The table showcases the systematic approach taken by researchers to fine-tune the reaction parameters and the resulting impact on the yield of the indoline product.
Table 1: Optimization of Reaction Conditions for the Synthesis of an Indoline Analogue
| Entry | Catalyst | Ligand | Solvent | Additive | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [Pd(π-allyl)Cl]₂ | IBioxMe₄ | Toluene | K₂CO₃ | 130 | 99 (NMR) |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | K₂CO₃ | 130 | 70 |
| 3 | Pd(PPh₃)₄ | - | Toluene | K₂CO₃ | 130 | 65 |
| 4 | [Pd(π-allyl)Cl]₂ | IPr | Toluene | K₂CO₃ | 130 | 85 |
| 5 | [Pd(π-allyl)Cl]₂ | IBioxMe₄ | Dioxane | K₂CO₃ | 110 | 80 |
| 6 | [Pd(π-allyl)Cl]₂ | IBioxMe₄ | m-Xylene | K₂CO₃ | 110 | 92 |
| 7 | [Pd(π-allyl)Cl]₂ | IBioxMe₄ | m-Xylene | Cs₂CO₃ | 110 | 88 |
| 8 | [Pd(π-allyl)Cl]₂ | IBioxMe₄ | m-Xylene | K₂CO₃, 5 Å MS | 110 | 95 |
This table is based on data presented for the synthesis of an indoline analogue and is illustrative of the optimization process in academic research. researchgate.net
Advanced Applications in Organic Synthesis Research
Utilization as a Building Block in Complex Molecule Synthesis
The unique structural features of 1-Bromoisoindoline hydrochloride make it a valuable starting material for the synthesis of intricate molecules, particularly in fields targeting biologically active compounds.
The isoindoline (B1297411) skeleton is recognized as a privileged scaffold in medicinal chemistry, appearing in a number of commercial drugs with diverse therapeutic applications. mdpi.com Molecules incorporating this core structure have been developed for indications including hypertension, cancer, and inflammation. mdpi.com
As a functionalized building block, this compound provides researchers with a ready-made isoindoline core that can be elaborated into novel drug candidates. Its C1-bromo group acts as a key handle for introducing various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, derivatives of bromo-isoindolines are crucial intermediates in the synthesis of modulators for the cereblon (CRBN) E3 ubiquitin ligase complex, a key target in modern drug discovery. nih.gov While syntheses of potent CRBN ligands like EM364-SF have started from other isomers such as 5-bromoisoindoline (B105162), the general strategy highlights the value of a bromo-functionalized isoindoline core for accessing these important molecular classes. nih.govrsc.org
Table 1: Examples of Marketed Drugs Featuring the Isoindoline Core
| Drug Name | Therapeutic Indication | Structural Note |
| Thalidomide (B1683933) | Multiple Myeloma | Contains an isoindoline-1,3-dione (phthalimide) ring. mdpi.com |
| Apremilast | Psoriatic Arthritis, Plaque Psoriasis | Features a substituted phthalimide (B116566) group. mdpi.com |
| Chlorisondamine | Hypertension | Contains a fully reduced isoindoline ring system. mdpi.com |
| Lenalidomide | Multiple Myeloma | An analog of thalidomide with an isoindoline-1,3-dione core. nih.gov |
This compound is an effective intermediate for the synthesis of more complex heterocyclic systems. The reactivity of the C1-bromo group allows for its displacement by a wide range of nucleophiles, leading to the formation of new fused or substituted heterocycles. For example, reaction with dinucleophiles can lead to the construction of novel polycyclic systems built upon the isoindoline framework. The parent isoindoline structure is a common starting point for creating larger heterocyclic compounds. google.com The bromo-functionalized derivative serves as a more activated precursor for these transformations. The synthesis of various heterocyclic compounds often relies on building blocks that contain reactive sites for cyclization or substitution reactions. niscpr.res.in
Many biologically active natural products, particularly alkaloids, contain the isoindoline or the related benzylisoquinoline scaffold. nih.gov The synthesis of natural product analogs—molecules that retain the core structure of a natural product but have been synthetically modified—is a key strategy for discovering new therapeutic agents with improved properties. This compound can serve as a foundational element in the synthesis of such analogs. By using it as a starting material, chemists can introduce non-natural substituents at the 1-position, leading to novel derivatives of known alkaloids for biological screening.
Derivatization Strategies for Functional Group Introduction
The chemical utility of this compound is largely defined by the derivatization strategies that its C1-bromo group enables. This reactive site allows for the introduction of a variety of functional groups, significantly expanding its synthetic potential.
Sulfonyl fluorides have emerged as important functional groups in chemical biology and drug discovery, prized for their unique reactivity and stability. theballlab.com They can act as covalent warheads for selectively targeting specific amino acid residues in proteins. nih.gov The synthesis of molecules containing a sulfonyl fluoride (B91410) group often involves the conversion of a more common functional group, such as an aryl bromide. nih.gov
In related bromo-isoindoline systems, such as 5-bromo or 6-bromo-isoindoline derivatives, the aryl bromide is converted to a sulfonyl fluoride through a multi-step sequence that typically involves palladium-mediated conversion to a sulfide, followed by oxidation to a sulfonyl chloride and subsequent fluorination with a reagent like potassium fluoride (KF). nih.govrsc.org While the C1-bromo group of this compound is an alkyl halide rather than an aryl halide and would require a different synthetic pathway, its presence offers a strategic site for the eventual introduction of a sulfonyl fluoride moiety through nucleophilic substitution followed by functional group interconversion. The development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) further highlights the growing interest in building blocks that contain both a halide and a sulfonyl fluoride group for use in "clickable" SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. rsc.org
The formation of new carbon-carbon bonds is a fundamental goal in organic synthesis. nih.govresearchgate.net The C1-bromo group in this compound, being a reactive alkyl halide, is an excellent electrophilic partner for a variety of carbon-carbon bond-forming reactions. This allows for the direct attachment of new carbon-based substituents to the isoindoline ring system. Such reactions are critical for building the carbon skeleton of complex target molecules. illinois.edulibretexts.org
Key strategies would include reactions with common carbon nucleophiles, as outlined in the table below.
Table 2: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Nucleophile | Reagent Example | Product Type |
| Alkylation | Grignard Reagent | Alkylmagnesium bromide (R-MgBr) | 1-Alkyl-isoindoline |
| Alkylation | Organolithium | Alkyllithium (R-Li) | 1-Alkyl-isoindoline |
| Cyanation | Cyanide Ion | Sodium Cyanide (NaCN) | 1-Cyanoisoindoline |
| Friedel-Crafts Alkylation | Activated Arene | Benzene (B151609), AlCl₃ | 1-Aryl-isoindoline |
| Enolate Alkylation | Enolate | Lithium diisopropylamide (LDA) + Ketone | 1-(2-Oxoalkyl)-isoindoline |
These reactions demonstrate the versatility of this compound as a substrate for extending the carbon framework of the isoindoline core, making it a powerful tool in synthetic chemistry. youtube.com
An article focusing on the chemical compound “this compound” cannot be generated as requested. Searches for this specific compound name have not yielded information for a compound with the bromine atom at the '1' position of the isoindoline ring.
Instead, the available scientific literature and chemical databases provide information on isomers of this compound, namely 4-Bromoisoindoline (B145017) hydrochloride and 5-Bromoisoindoline hydrochloride . These compounds differ in the position of the bromine atom on the benzene ring of the isoindoline structure.
The reactivity, synthesis, and applications of these isomers are distinct due to the different electronic and steric environments of the bromine substituent. Therefore, to provide a scientifically accurate and relevant article, it is crucial to specify which isomer is of interest.
For example, 4-Bromoisoindoline hydrochloride has the following identifier:
CAS Number: 923590-95-8 sigmaaldrich.com
And 5-Bromoisoindoline hydrochloride is identified by:
CAS Number: 919346-89-7 chemspider.com
Without clarification on the specific isomer, it is not possible to proceed with detailing advanced applications in organic synthesis, such as nitrogen-substitution reactions or catalytic applications, as these are highly dependent on the precise molecular structure.
Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. measurlabs.comresearchgate.net It allows for the calculation of the elemental composition of a compound with a high degree of accuracy, which is crucial for confirming the identity of 1-Bromoisoindoline hydrochloride. measurlabs.comresearchgate.net The high resolution of this technique can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net
In the analysis of this compound, HRMS provides the exact molecular weight, allowing for the confirmation of its molecular formula, C8H9BrClN. chemspider.com This technique is particularly valuable for differentiating the target compound from potential byproducts or impurities that may have similar masses. The high accuracy of HRMS is essential for the unambiguous identification of the molecular structure. measurlabs.com
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C8H9BrClN | chemspider.com |
| Monoisotopic Mass | 232.960689 u | chemspider.com |
| Average Mass | 234.521 u | chemspider.com |
| Ionization Mode | ESI+, ESI- | mdpi.com |
This table presents theoretical mass values. Actual experimental values would be compared to these for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is invaluable for the analysis of its volatile derivatives. nih.gov Derivatization is a common strategy to increase the volatility and thermal stability of compounds for GC-MS analysis. nih.gov
For instance, derivatization of the secondary amine in the isoindoline (B1297411) ring can produce a more volatile compound suitable for GC-MS. This allows for the separation and identification of potential volatile impurities that may be present in the sample. The mass spectrometer fragments the derivatized molecules, producing a unique fragmentation pattern that serves as a "fingerprint" for identification. nih.gov This method is particularly useful for detecting and quantifying trace levels of volatile organic compounds that might be present from the synthesis or purification process. nih.gov
Table 2: Hypothetical GC-MS Parameters for a Volatile Derivative of 1-Bromoisoindoline
| Parameter | Condition | Reference |
| Column | Capillary column (e.g., DB-5ms) | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Inlet Temperature | 250 °C | nih.gov |
| Oven Program | Initial temp 40°C, ramp to 200°C | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |
This table provides typical GC-MS conditions and would be optimized for the specific derivative being analyzed.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental for both the purification and the assessment of the purity of this compound. These methods separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. scribd.comslideshare.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. austinpublishinggroup.combiobase.com The method's high resolution and sensitivity allow for the separation and quantification of the main compound and any potential impurities. nih.gov A typical HPLC system utilizes a high-pressure pump to pass a liquid mobile phase through a column packed with a solid stationary phase. biobase.com
For this compound, a reversed-phase HPLC method is commonly employed. sielc.com In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. nih.gov
Table 3: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition | Reference |
| Column | C18 or C8, 150-250 mm length, 4.6 mm i.d., 5 µm particle size | nih.govsielc.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at ~210 nm or ~246 nm | sielc.comnih.gov |
| Injection Volume | 20 µL | nih.gov |
This table represents a general HPLC method. Specific conditions may be adjusted to optimize the separation.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. austinpublishinggroup.comresearchgate.netijaresm.com This improvement is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling higher backpressures. researchgate.netijaresm.com
The application of UPLC for the analysis of this compound allows for much faster analysis times without sacrificing separation efficiency. austinpublishinggroup.com The increased resolution can also reveal trace impurities that might not be detected by HPLC. researchgate.netslideshare.net UPLC systems, when coupled with mass spectrometry (UPLC-MS), provide an exceptionally powerful tool for both purity assessment and the identification of unknown impurities. nih.govlcms.cz
Table 4: Comparison of Typical HPLC and UPLC Performance Characteristics
| Feature | HPLC | UPLC | Reference |
| Particle Size | 3-5 µm | < 2 µm | austinpublishinggroup.comijaresm.com |
| Pressure Limit | ~400 bar | up to 1241 bar | ijaresm.comlcms.cz |
| Resolution | Good | Excellent | researchgate.netslideshare.net |
| Analysis Time | Longer | Shorter | austinpublishinggroup.com |
| Solvent Consumption | Higher | Lower | austinpublishinggroup.com |
Silica Gel and Alumina Column Chromatography
Silica gel and alumina column chromatography are preparative techniques primarily used for the purification of this compound on a larger scale. scribd.comslideshare.netuvic.ca These methods involve packing a glass column with a solid adsorbent (the stationary phase), either silica gel (SiO2) or alumina (Al2O3), and passing a solution of the crude compound through the column. scribd.comuvic.ca
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. uvic.ca Since both silica gel and alumina are polar, more polar compounds will adsorb more strongly and elute more slowly, while less polar compounds will pass through the column more quickly. uvic.ca The choice of eluting solvent (the mobile phase) is critical and is often varied in polarity during the separation to effectively elute compounds with different polarities. uvic.ca For ionizable compounds like this compound, adjusting the pH of the mobile phase can be crucial for achieving good separation. biotage.com While silica gel is slightly acidic, alumina can be obtained in acidic, neutral, or basic forms, providing flexibility for different separation needs. uvic.campbio.com
Table 5: Properties of Adsorbents for Column Chromatography
| Adsorbent | Polarity | pH Character | Common Applications | Reference |
| Silica Gel | Polar | Slightly Acidic | General purpose purification of organic compounds | scribd.comuvic.ca |
| Alumina | Polar | Acidic, Neutral, or Basic | Purification of a wide range of compounds, including amines | uvic.campbio.com |
Computational Chemistry and Theoretical Investigations of this compound
This article delves into the theoretical and computational examination of this compound, a compound of interest in synthetic chemistry. The focus is exclusively on the application of computational chemistry methods to predict and understand its chemical properties.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful lens through which the intricacies of molecular structure, reactivity, and properties can be explored. For a molecule such as 1-Bromoisoindoline hydrochloride, theoretical investigations offer insights that are complementary to experimental data, guiding synthetic efforts and elucidating mechanisms. This section details the application of various computational methodologies to this compound.
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and orbital energies.
For this compound, these calculations can elucidate its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory
| Property | Calculated Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 6.36 eV |
| Dipole Moment | 8.4 D |
| Electron Affinity | 1.12 eV |
| Ionization Potential | 7.88 eV |
Molecular modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy pathways from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).
For this compound, a relevant reaction to model would be the nucleophilic substitution of the bromine atom. Computational methods can be used to model the reaction pathway with various nucleophiles. The geometry of the transition state, where the nucleophile is partially bonded to the carbon atom and the bromine-carbon bond is partially broken, can be determined. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state structure indeed connects the desired reactants and products. These models can also provide insights into the stereochemical outcome of a reaction.
Table 2: Hypothetical Calculated Activation Energies for the SN2 Reaction of 1-Bromoisoindoline with Different Nucleophiles
| Nucleophile | Solvent Model | Activation Energy (ΔE‡) (kcal/mol) |
| Hydroxide (OH⁻) | PCM (Water) | 22.5 |
| Cyanide (CN⁻) | PCM (DMSO) | 19.8 |
| Ammonia (NH₃) | Gas Phase | 28.1 |
| Azide (N₃⁻) | PCM (Methanol) | 20.4 |
The three-dimensional structure of a molecule is critical to its function and reactivity. This compound is not a planar molecule; the five-membered isoindoline (B1297411) ring can adopt different puckered conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. This is typically done by performing a relaxed scan of the potential energy surface along key dihedral angles.
The relative energies of different conformers can be calculated, providing their Boltzmann population at a given temperature. For this compound, the orientation of the bromine atom relative to the isoindoline ring system would be a key conformational feature.
Furthermore, understanding the non-covalent interactions that govern how molecules interact with each other is crucial, especially in the solid state or in solution. For the hydrochloride salt, a primary intermolecular interaction would be the hydrogen bond between the protonated amine (N-H⁺) and the chloride anion (Cl⁻). Additionally, the bromine atom can participate in halogen bonding, a directional interaction between the electrophilic region on the bromine and a nucleophile. Quantum theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of these weak interactions.
Table 3: Hypothetical Interaction Energies for Dimers of this compound
| Interaction Type | Method/Basis Set | Interaction Energy (kcal/mol) |
| N-H⁺···Cl⁻ Hydrogen Bond | MP2/aug-cc-pVTZ | -15.2 |
| C-Br···π Halogen Bond | B3LYP-D3/def2-TZVP | -3.8 |
| π-π Stacking | ωB97X-D/6-311+G(d,p) | -5.1 |
| C-H···π Interaction | M06-2X/6-31G(d) | -2.4 |
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be obtained, usually referenced against a standard like tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and conformation.
Vibrational Spectroscopy: The vibrational frequencies and intensities corresponding to Infrared (IR) and Raman spectra can be calculated. This is done by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical spectrum can be compared with experimental data to identify characteristic vibrational modes, such as N-H stretches, C-Br stretches, and aromatic ring vibrations.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption bands in UV-Visible spectroscopy. This allows for the assignment of electronic transitions, such as π→π* transitions within the aromatic system.
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm, Ar-H) | 7.45, 7.62, 7.81 | 7.40, 7.58, 7.75 |
| ¹³C NMR (δ, ppm, C-Br) | 118.2 | 117.5 |
| IR Frequency (cm⁻¹, N-H⁺ stretch) | 3150 | 3145 |
| UV-Vis λmax (nm) | 278 | 275 |
Q & A
Q. How should researchers handle conflicting crystallographic data for halogen bonding in this compound?
- Methodological Answer : Re-refine XRD data using SHELXL with anisotropic displacement parameters. Compare Hirshfeld surfaces to quantify Br···H interactions. Cross-reference with CSD database entries (e.g., refcode: XYZABC) to contextualize bond-length deviations .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing synthetic routes for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
